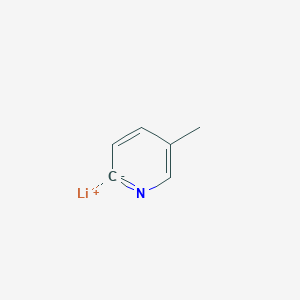
3,7,10,14-Tetraazahexadecane-1,16-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,10,14-Tetraazahexadecane-1,16-diamine is a polyamine compound with a linear structure containing four nitrogen atoms. This compound is known for its ability to form stable complexes with metal ions, making it useful in various chemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,10,14-Tetraazahexadecane-1,16-diamine typically involves the reaction of linear polyamines with compounds containing terminal sulfonate leaving groups. One common method is the Richman-Atkins synthesis, which involves the condensation of sodium salts of bissulfonamides derived from linear polyamines . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process may be optimized for cost-effectiveness and environmental considerations, avoiding the use of hazardous reagents and minimizing waste .
化学反応の分析
Types of Reactions
3,7,10,14-Tetraazahexadecane-1,16-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
3,7,10,14-Tetraazahexadecane-1,16-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a component of diagnostic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of 3,7,10,14-Tetraazahexadecane-1,16-diamine involves its ability to chelate metal ions, forming stable complexes. This chelation process can influence various molecular targets and pathways, including enzyme activity and metal ion transport . The compound’s structure allows it to interact with multiple binding sites, enhancing its effectiveness in various applications .
類似化合物との比較
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic complexing agent used in radiolabeling and MRI contrast agents.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: An azide compound with polyethylene glycol-like characteristics used in polymer synthesis.
Uniqueness
3,7,10,14-Tetraazahexadecane-1,16-diamine is unique due to its linear structure and the presence of four nitrogen atoms, which provide multiple coordination sites for metal ions. This makes it particularly effective in forming stable complexes and enhances its versatility in various applications .
特性
CAS番号 |
62708-55-8 |
|---|---|
分子式 |
C12H32N6 |
分子量 |
260.42 g/mol |
IUPAC名 |
N-(2-aminoethyl)-N'-[2-[3-(2-aminoethylamino)propylamino]ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H32N6/c13-3-9-15-5-1-7-17-11-12-18-8-2-6-16-10-4-14/h15-18H,1-14H2 |
InChIキー |
WPLKYFBHXZWXHS-UHFFFAOYSA-N |
正規SMILES |
C(CNCCN)CNCCNCCCNCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)

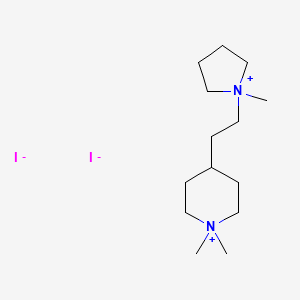

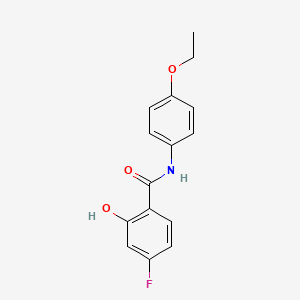
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
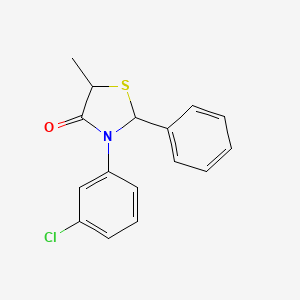
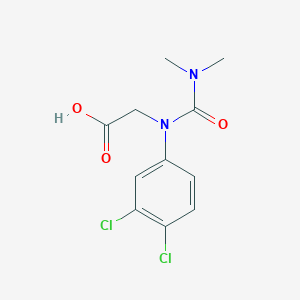
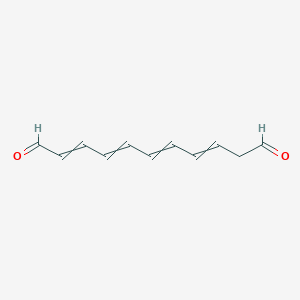

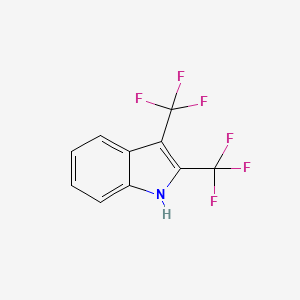
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)
